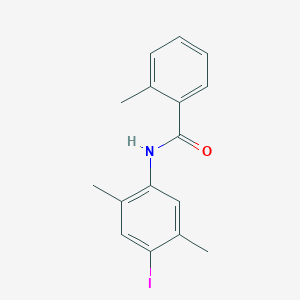![molecular formula C20H23Cl2N3O2 B244639 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244639.png)
3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide, also known as DEAB, is a chemical compound that has been widely used in scientific research due to its unique properties. DEAB is a small molecule inhibitor that targets aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in many biological processes.
作用機序
3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide inhibits ALDH activity by binding to the active site of the enzyme and blocking its catalytic function. ALDH is involved in the oxidation of retinol to retinoic acid, which is a critical step in the regulation of gene expression and cellular differentiation. 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide inhibits this process and has been shown to induce differentiation in cancer stem cells and embryonic stem cells.
Biochemical and Physiological Effects
3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and differentiation of stem cells. 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been used to study the role of ALDH in cancer stem cells and has been shown to inhibit the self-renewal and tumorigenicity of these cells. 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has also been shown to induce differentiation in embryonic stem cells and has been used to study the role of ALDH in neurogenesis.
実験室実験の利点と制限
3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has several advantages for lab experiments, including its high potency and specificity for ALDH inhibition. 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide is also readily available and easy to use, making it a popular tool for studying the role of ALDH in various biological processes. However, 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide also has some limitations, including its potential off-target effects and the need for careful optimization of the concentration and duration of treatment.
将来の方向性
There are several future directions for research on 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide, including the development of more potent and selective ALDH inhibitors, the identification of new ALDH isoforms and their functions, and the application of 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide in the treatment of cancer and other diseases. 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer, and further research is needed to explore its clinical potential.
Conclusion
In conclusion, 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide is a small molecule inhibitor that targets ALDH, an enzyme that plays a crucial role in many biological processes. 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been extensively used in scientific research as a tool to study the role of ALDH in various biological processes. 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has several advantages for lab experiments, including its high potency and specificity for ALDH inhibition. However, 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide also has some limitations, including its potential off-target effects and the need for careful optimization of the concentration and duration of treatment. There are several future directions for research on 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide, including the development of more potent and selective ALDH inhibitors, the identification of new ALDH isoforms and their functions, and the application of 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide in the treatment of cancer and other diseases.
合成法
The synthesis of 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide involves several steps, including the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to yield 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide. The synthesis method of 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been well established and is widely used in the research community.
科学的研究の応用
3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been extensively used in scientific research as a tool to study the role of ALDH in various biological processes. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids, and it plays a critical role in many cellular processes, including detoxification, metabolism, and differentiation. 3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to inhibit ALDH activity and has been used to study the role of ALDH in cancer stem cells, embryonic development, and neurogenesis.
特性
分子式 |
C20H23Cl2N3O2 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-3-24-8-10-25(11-9-24)16-6-4-15(5-7-16)23-20(26)14-12-17(21)19(27-2)18(22)13-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,26) |
InChIキー |
AAFYLFIBEZKMJU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
![3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244561.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244565.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)